N-1-adamantyl-N'-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea
Overview
Description
N-1-adamantyl-N’-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantyl group, a pyrimidinyl-piperazine moiety, and a urea linkage, which collectively contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the adamantyl and pyrimidinyl-piperazine intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrimidinyl-piperazine moiety is synthesized via nucleophilic substitution reactions. The final step involves the coupling of these intermediates with an isocyanate to form the urea linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The pyrimidinyl-piperazine moiety can be reduced to form amine derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions to form different urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated adamantyl derivatives, amine-substituted pyrimidinyl-piperazine derivatives, and various urea derivatives with modified functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a calcium channel inhibitor.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as calcium channels. The adamantyl group enhances the compound’s binding affinity, while the pyrimidinyl-piperazine moiety facilitates its interaction with the receptor sites. This results in the modulation of calcium ion flow, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide: A selective T-type calcium channel inhibitor.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in Alzheimer’s disease research.
Uniqueness
N-1-adamantyl-N’-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea stands out due to its unique combination of an adamantyl group and a pyrimidinyl-piperazine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O/c28-20(25-21-13-16-10-17(14-21)12-18(11-16)15-21)24-4-5-26-6-8-27(9-7-26)19-22-2-1-3-23-19/h1-3,16-18H,4-15H2,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYIKMJZHQVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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